REACTION_CXSMILES
|
O.[S-2:2].[Na+].[Na+].Cl[C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[C:8]([C:15]([F:18])([F:17])[F:16])[CH:7]=1.CC(C)=O.Cl>O>[N+:12]([C:9]1[CH:10]=[CH:11][C:6]([SH:2])=[CH:7][C:8]=1[C:15]([F:18])([F:17])[F:16])([O-:14])=[O:13] |f:0.1.2.3|
|
Name
|
|
Quantity
|
65.4 g
|
Type
|
reactant
|
Smiles
|
O.[S-2].[Na+].[Na+]
|
Name
|
|
Quantity
|
0.222 mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 141/2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
2 hour
|
Duration
|
2 h
|
Type
|
DISSOLUTION
|
Details
|
is dissolved in 200 ml
|
Type
|
WASH
|
Details
|
of ether, washed with water
|
Type
|
EXTRACTION
|
Details
|
extracted with 2.5 N sodium hydroxide solution
|
Type
|
WASH
|
Details
|
The aqueous solution is washed with ether
|
Type
|
EXTRACTION
|
Details
|
The resulting oil is extracted with ether
|
Type
|
WASH
|
Details
|
the ether solution washed with water affording 47 g
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=C(C=C(C=C1)S)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |